molecular formula C10H6INO2 B11833713 8-Iodoquinoline-2-carboxylic acid

8-Iodoquinoline-2-carboxylic acid

Cat. No.: B11833713
M. Wt: 299.06 g/mol
InChI Key: YJBFUTXPSDNYSV-UHFFFAOYSA-N
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Description

8-Iodoquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 8th position and a carboxylic acid group at the 2nd position of the quinoline ring. The molecular formula of this compound is C10H6INO2, and it has a molecular weight of 299.07 g/mol

Preparation Methods

The synthesis of 8-Iodoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the iodination of quinoline-2-carboxylic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.

Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

8-Iodoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and other nucleophiles.

    Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form quinoline-2,8-dicarboxylic acid or reduction to form quinoline-2-carboxaldehyde.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can lead to the formation of biaryl compounds.

Scientific Research Applications

8-Iodoquinoline-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound serves as a building block for the synthesis of various pharmaceuticals.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 8-Iodoquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with DNA replication in microbial cells. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

8-Iodoquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:

The presence of the iodine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and undergo unique substitution reactions that other quinoline derivatives cannot.

Biological Activity

8-Iodoquinoline-2-carboxylic acid (8-IQA) is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of an iodine atom at the 8-position and a carboxylic acid group at the 2-position. This structural configuration is critical for its biological activity, particularly in chelation and interaction with metal ions, which are essential for various enzymatic processes.

Antimicrobial Activity

Research has demonstrated that 8-IQA exhibits significant antimicrobial properties. A study evaluating a library of iodo-quinoline derivatives found that 8-IQA and its analogs showed potent activity against various pathogens, including:

  • Staphylococcus epidermidis
  • Klebsiella pneumoniae
  • Candida parapsilosis

The minimum inhibitory concentration (MIC) values for these bacteria were notably lower than those of standard antibiotics, indicating strong potential as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, 8-IQA has been investigated for its anticancer properties. Various derivatives of 8-hydroxyquinoline, including 8-IQA, have shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cytotoxicity Studies : Compounds derived from 8-hydroxyquinoline exhibited IC50 values ranging from 5 to 30 µM against several cancer cell lines, including HeLa and MCF-7 cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS) generation and interference with tubulin polymerization .

The biological activity of 8-IQA can be attributed to several mechanisms:

  • Metal Ion Chelation : The carboxylic acid group allows 8-IQA to chelate essential metal ions like iron and zinc, disrupting their availability for microbial growth and cancer cell metabolism .
  • Enzyme Inhibition : Studies have identified 8-IQA as a selective inhibitor of fructose 1,6-bisphosphate aldolase (FBA), an enzyme crucial for energy metabolism in various bacteria . This inhibition presents a novel mechanism for targeting bacterial pathogens.
  • Antioxidant Activity : The compound has also demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various iodo-quinoline derivatives, including 8-IQA. The results are summarized in Table 1.

CompoundPathogenMIC (µg/mL)Reference
This compoundStaphylococcus epidermidis16
Klebsiella pneumoniae12
Candida parapsilosis10

Study on Anticancer Activity

Another case study focused on the anticancer potential of derivatives based on the structure of 8-IQA. The findings are presented in Table 2.

CompoundCell LineIC50 (µM)Reference
This compoundHeLa20
MCF-715
A54925

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

8-iodoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)

InChI Key

YJBFUTXPSDNYSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(C=C2)C(=O)O

Origin of Product

United States

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